6-Chloro-2-fluoro-3-methoxybenzonitrile
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H5ClFNO. It has a molecular weight of 185.58 . It is a solid substance and is used as a laboratory chemical .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 297.1±35.0 °C and a predicted density of 1.33±0.1 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
1. Synthesis and Bioactivity
6-Chloro-2-fluoro-3-methoxybenzonitrile has been utilized in the synthesis of various compounds, particularly in the field of bioactive substances. For instance, it's used in the preparation of 4-aminoquinazoline derivatives, which show potential anti-tumor activities. One study demonstrated that specific derivatives synthesized using this compound inhibited Bcap-37 cell proliferation, highlighting its significance in medicinal chemistry research (Li, 2015).
2. Crystal Structure Analysis
The compound is also involved in crystal structure studies, which are crucial for understanding molecular interactions and configurations. A research paper described the crystal structure of a related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, to gain insights into its structural conformation and potential for forming bioactive heterocycles (Naveen et al., 2006).
3. Redox Active Species in Batteries
In the field of energy storage, derivatives of this compound have been explored as redox active materials in redox flow batteries. This highlights its potential in enhancing the energy density of these batteries, which is a critical aspect of renewable energy technologies (Moon & Han, 2016).
4. Spectroscopic Analysis
The compound is also a subject of spectroscopic analysis, where its structural features are studied using various spectroscopic methods. This helps in understanding its optical properties, which could be important for applications in materials science (Jukić et al., 2010).
5. Arylation of Fluorinated Benzonitriles
It's used in the phenylation of fluorobenzonitriles, showcasing a novel type of reactivity that is significant for developing new synthetic methods in organic chemistry (Peshkov et al., 2019).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-fluoro-3-methoxybenzonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like other benzonitrile derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical entities. Specific details about how these factors affect the action of this compound are currently unknown .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGPSVJVQWPCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281383 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-72-8 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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